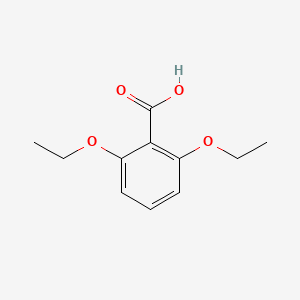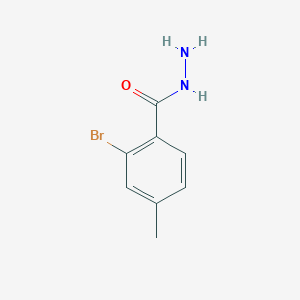
Ácido 4-cloro-3-(trifluorometil)fenilacético
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various techniques such as the slow evaporation technique for co-crystal formation , the use of trichloroisocyanuric acid for trifluoromethylation , and the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride . For example, the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone by etherification and the Willgerodt reaction is described . These methods could potentially be adapted for the synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetic acid by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and NMR study . For instance, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various other molecules have been analyzed, revealing hydrogen bonding motifs and weaker interactions like C–H⋯O and π⋯π stacking . These findings suggest that 4-Chloro-3-(trifluoromethyl)phenylacetic acid may also form specific molecular interactions that could be studied using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the regioselective synthesis of 3,4-fused coumarins and the construction of CF3-containing 4,5-dihydroisoxazoles . These reactions demonstrate the reactivity of chloro- and trifluoromethyl-substituted compounds, which could be relevant when considering the chemical behavior of 4-Chloro-3-(trifluoromethyl)phenylacetic acid in various reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Chloro-3-(trifluoromethyl)phenylacetic acid are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the thermal analysis of co-crystals can give information about their stability and melting points . The antiinflammatory, analgesic, and antipyretic activities of related phenylacetic acid derivatives have been tested, indicating potential pharmacological properties . These studies suggest that 4-Chloro-3-(trifluoromethyl)phenylacetic acid may also possess distinct physical, chemical, and biological properties that could be explored further.
Aplicaciones Científicas De Investigación
Farmacología: Síntesis de agonistas duales de PPARγ/δ
Este compuesto sirve como intermedio en la síntesis de agonistas duales de PPARγ/δ mediante síntesis paralela en fase sólida. Estos agonistas son significativos debido a su papel en la regulación del metabolismo y, por lo tanto, tratamientos potenciales para la diabetes y los trastornos lipídicos .
Química medicinal: Antagonistas para el receptor de adenosina A2B humano
Se utiliza para preparar derivados heterocíclicos de xantina, que actúan como antagonistas altamente potentes y selectivos para el receptor de adenosina A2B humano. Este receptor es un objetivo para diversas áreas terapéuticas, incluidas las enfermedades inflamatorias y el cáncer .
Investigación analgésica: Síntesis de derivados de TFMP
En el desarrollo de fármacos analgésicos, se han sintetizado y estudiado derivados de este compuesto como parte de los modelos farmacoforos para el alivio del dolor .
Síntesis química: Intermedio para compuestos heterocíclicos
El ácido actúa como precursor en la síntesis de diversos compuestos heterocíclicos que tienen aplicaciones en productos farmacéuticos y agroquímicos .
Síntesis orgánica: Preparación de isocianatos
Está involucrado en la preparación de 4-cloro-3-(trifluorometil)fenil isocianato, que se utiliza en la síntesis de varios compuestos orgánicos, incluidas las tiooxazolidinonas .
Química analítica: Compuesto de referencia
Debido a su estructura y propiedades bien definidas, puede utilizarse como referencia o estándar en métodos analíticos para calibrar instrumentos o validar metodologías.
Cada aplicación demuestra la versatilidad del ácido 4-cloro-3-(trifluorometil)fenilacético en la investigación científica, destacando su importancia en múltiples disciplinas.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFOENSKLAYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393260 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22902-86-9 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)





![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)


